Desdiacetyl-8-oxo Famciclovir

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metabolism and Activation

- Famciclovir, a precursor to Desdiacetyl-8-oxo Famciclovir, undergoes rapid hydrolysis and oxidation to yield active antiherpes agents. The oxidation of its metabolite, 6-deoxypenciclovir, to penciclovir is catalyzed by aldehyde oxidase in human liver, showing the critical role of this enzyme in drug activation (Rashidi, Smith, Clarke, & Beedham, 1997).

- Aldehyde oxidase, not xanthine oxidase, is primarily responsible for the conversion of famciclovir metabolites to penciclovir in human liver, highlighting its significance in the drug's in vivo activity (Clarke, Harrell, & Chenery, 1995).

Antiviral Efficacy

- Famciclovir has demonstrated potential as a therapy for chronic hepatitis B virus (HBV) carriers, showing significant reduction in HBV DNA levels, suggesting its efficacy in viral suppression (Main et al., 1996).

- The drug does not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes, indicating a lack of interaction with cytochrome P-450 3A, a relevant enzyme in drug metabolism (Harrell et al., 1993).

Mechanism of Action

- Famciclovir's conversion to penciclovir involves de-acetylation followed by purine oxidation. Its selective antiviral activity is attributed to its efficient phosphorylation in herpesvirus-infected cells, contrasting with host cell kinases' action (Hodge, 1993).

Clinical Applications

- In clinical studies, famciclovir has shown effectiveness in treating infections caused by herpes viruses, including herpes zoster and recurrent genital herpes. It also holds potential for treating chronic HBV infection (Cirelli, Herne, McCrary, Lee, & Tyring, 1996).

Pharmacokinetics

- Famciclovir is rapidly metabolized to penciclovir after oral administration. Its chiral monoacetylated intermediates have been identified using isotopically chiral famciclovir and 13C NMR, providing insight into its metabolic pathways (Vere Hodge, Darlison, & Readshaw, 1993).

Hematopoietic Impact

- Famciclovir has shown dual effects in a zebrafish model: inducing hematopoietic failure by impairing HSPC proliferation and apoptosis, but effectively relieving myeloid malignancies in MDS-like fish, highlighting its complex impact on hematopoiesis (Li, Meng, Zhou, Zhang, & Lin, 2020).

Wirkmechanismus

Target of Action

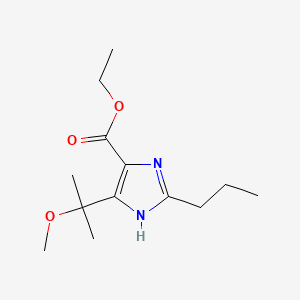

Desdiacetyl-8-oxo Famciclovir is a metabolite of Famciclovir . The primary targets of this compound are the herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Desdiacetyl-8-oxo Famciclovir, like Famciclovir, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway involved in the action of Desdiacetyl-8-oxo Famciclovir is the viral DNA replication pathway . By inhibiting the viral DNA polymerase, the compound prevents the replication of the viral DNA, thereby stopping the proliferation of the virus .

Result of Action

The result of the action of Desdiacetyl-8-oxo Famciclovir is the inhibition of viral replication . This leads to a decrease in the severity and duration of outbreaks of herpes-related symptoms .

Eigenschaften

IUPAC Name |

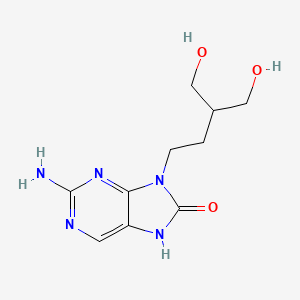

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASPHSEDMUZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747517 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desdiacetyl-8-oxo Famciclovir | |

CAS RN |

166197-79-1 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.